Cas no 1093296-24-2 (5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one)

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound featuring a partially hydrogenated naphthalene core with methoxy and methyl substituents at the 5- and 6-positions, respectively. This ketone derivative is of interest in pharmaceutical and materials research due to its structural versatility as a building block for complex molecules. Its rigid yet modifiable framework allows for selective functionalization, making it valuable in the synthesis of bioactive compounds or specialty chemicals. The methoxy and methyl groups enhance solubility and influence electronic properties, facilitating further chemical transformations. High purity grades are available for precision applications in medicinal chemistry and advanced material development.
5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one structure
1093296-24-2 structure
Product Name:5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
CAS No:1093296-24-2
MF:C12H14O2
MW:190.238363742828
MDL:MFCD18648271
CID:2135958
PubChem ID:55272669
Update Time:2025-10-29

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-6-methyl-2,3,4-trihydronaphthalen-1-one
    • 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
    • 5-Methoxy-6-methyl-2,3,4-trihydronaphzhalen-1-one
    • 5-METHOXY-6-METHYL-2,3,4-TRI HYDRONAPHTHALEN-1-ONE
    • AKOS006321863
    • 5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
    • BS-50263
    • DA-37184
    • 1093296-24-2
    • Y10964
    • SCHEMBL11957286
    • MFCD18648271
    • 5-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
    • MDL: MFCD18648271
    • Inchi: 1S/C12H14O2/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13/h6-7H,3-5H2,1-2H3
    • InChI Key: CQLWUNVCKQNQAD-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C)C=CC2C(CCCC=21)=O

Computed Properties

  • Exact Mass: 190.099379685g/mol
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.4

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0993311-1g
5-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
1093296-24-2 95%
1g
$1120 2024-08-02
eNovation Chemicals LLC
D521304-1g
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 95%
1g
$1585 2024-05-24
eNovation Chemicals LLC
D521304-5g
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 95%
5g
$3985 2024-05-24
Aaron
AR00970G-100mg
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 98%
100mg
$155.00 2025-02-11
Aaron
AR00970G-250mg
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 98%
250mg
$233.00 2025-02-11
Aaron
AR00970G-1g
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 98%
1g
$648.00 2025-02-11
1PlusChem
1P0096S4-100mg
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 98%
100mg
$341.00 2023-12-26
1PlusChem
1P0096S4-250mg
5-METHOXY-6-METHYL-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
1093296-24-2 98%
250mg
$509.00 2023-12-26
A2B Chem LLC
AE27892-100mg
5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
1093296-24-2 95%
100mg
$82.00 2024-04-20
A2B Chem LLC
AE27892-250mg
5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
1093296-24-2 95%
250mg
$112.00 2024-04-20

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1093296-24-2)5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Order Number:A941421
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:38
Price ($):439.0
Email:sales@amadischem.com

Additional information on 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Introduction to 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1093296-24-2)

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, identified by its CAS number 1093296-24-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dihydronaphthalenone class, characterized by a naphthalene core with hydroxyl and methoxy substituents, which contribute to its unique chemical properties and potential biological activities. The structural features of this molecule make it a valuable scaffold for the development of novel therapeutic agents.

The 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one structure consists of a fused ring system with a ketone group at the 1-position and methoxy and methyl groups at the 5- and 6-positions, respectively. This arrangement imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. The presence of the hydroxyl group at the 1-position enhances the compound's solubility in polar solvents, facilitating its use in various biochemical assays and drug formulation processes.

In recent years, there has been a growing interest in exploring the pharmacological potential of dihydronaphthalenone derivatives. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one molecule has been investigated for its role in modulating key cellular pathways involved in disease progression. For instance, preliminary research suggests that this compound may interact with enzymes and receptors relevant to metabolic disorders and neurodegenerative diseases.

One of the most compelling aspects of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is its structural versatility. Researchers have leveraged this scaffold to design analogs with enhanced potency and selectivity. By modifying substituents such as the methoxy group or introducing additional functional groups, scientists can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. This flexibility has made dihydronaphthalenones a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methoxy and methyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. Molecular modeling techniques allow researchers to predict binding affinities and interactions with target proteins with high accuracy. These insights are crucial for designing molecules with optimal pharmacological properties before experimental validation. Such computational approaches have significantly reduced the time and cost associated with drug development pipelines.

In clinical research, 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one has been explored as a potential candidate for treating various conditions. Preclinical studies have highlighted its ability to inhibit inflammatory pathways by modulating cytokine production and enzymatic activity. Additionally, its antioxidant properties make it a promising candidate for combating oxidative stress-related diseases. While further research is needed to fully elucidate its therapeutic potential, these findings underscore the importance of dihydronaphthalenones in drug discovery efforts.

The chemical stability of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is another critical factor that influences its suitability for pharmaceutical applications. Studies have shown that this compound exhibits good stability under various storage conditions, making it suitable for long-term investigations and commercial formulations. Furthermore, its compatibility with standard pharmaceutical excipients ensures that it can be incorporated into diverse dosage forms without compromising efficacy or safety.

Future directions in the study of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one include exploring its mechanisms of action at a molecular level. Understanding how this compound interacts with biological targets will provide valuable insights into its therapeutic potential and guide the development of more refined derivatives. Additionally, investigating its pharmacokinetic profile will help optimize dosing regimens and minimize potential side effects.

The growing body of evidence supporting the biological activity of dihydronaphthalenones underscores their significance as pharmacological scaffolds. As research continues to uncover new applications for compounds like 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, their role in addressing unmet medical needs is likely to expand. By leveraging advances in synthetic chemistry and computational biology, scientists are poised to unlock the full therapeutic potential of this intriguing class of molecules.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1093296-24-2)5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
A941421
Purity:99%
Quantity:1g
Price ($):439.0
Email